molecular formula C10H8N2O B027001 3-Methylquinoxaline-2-carbaldehyde CAS No. 25519-55-5

3-Methylquinoxaline-2-carbaldehyde

Cat. No.: B027001
CAS No.: 25519-55-5
M. Wt: 172.18 g/mol
InChI Key: AZIGGTBMCCWNPW-UHFFFAOYSA-N
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Description

3-Methyl-2-quinoxalinecarbaldehyde is an organic compound with the molecular formula C10H8N2O. It belongs to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-quinoxalinecarbaldehyde typically involves the condensation of o-phenylenediamine with α-ketoaldehydes. One common method includes the reaction of o-phenylenediamine with methylglyoxal under acidic conditions to form the quinoxaline ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of 3-Methyl-2-quinoxalinecarbaldehyde often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-quinoxalinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-2-quinoxalinecarbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has shown its potential in developing new therapeutic agents for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • Quinoxaline-2-carboxaldehyde
  • 3-Methylquinoxaline
  • 2-Methylquinoxaline

Comparison: 3-Methyl-2-quinoxalinecarbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoxaline ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs. For instance, while quinoxaline-2-carboxaldehyde primarily undergoes oxidation and reduction reactions, 3-Methyl-2-quinoxalinecarbaldehyde can also engage in substitution reactions, making it more versatile in synthetic applications .

Properties

IUPAC Name

3-methylquinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-7-10(6-13)12-9-5-3-2-4-8(9)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIGGTBMCCWNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343291
Record name 3-Methyl-2-quinoxalinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25519-55-5
Record name 3-Methyl-2-quinoxalinecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoxaline-2-carbaldehyde
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Synthesis routes and methods

Procedure details

The title compound was prepared from 2,3-dimethylquinoxaline (6c) and selenium dioxide using methods as described in the literature for similar compounds (Kepez et al., 1989) in 66% yield.
Quantity
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Reaction Step One
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Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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